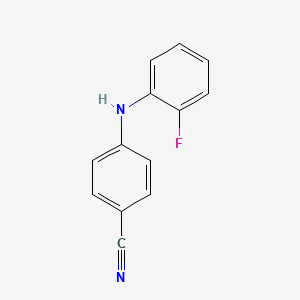

4-((2-Fluorophenyl)amino)benzonitrile

Description

Contextualization within Anilino-benzonitrile and Fluoroaryl Amine Chemistry

The chemical identity of 4-((2-Fluorophenyl)amino)benzonitrile is rooted in two significant classes of organic compounds: anilino-benzonitriles and fluoroaryl amines. Anilino-benzonitrile derivatives are recognized for their role in the development of a variety of biologically active molecules. The benzonitrile (B105546) group, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a crucial component in the synthesis of dyes, agrochemicals, and pharmaceuticals. acs.org The amino linkage to another aromatic ring, forming the anilino-benzonitrile core, creates a versatile scaffold that can be further functionalized.

Fluoroaryl amines, on the other hand, are aromatic amines containing a fluorine atom attached to the benzene ring. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.govacs.org Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.commdpi.com The presence of a fluorine atom can block metabolic oxidation, a common pathway for drug deactivation in the body. mdpi.com

Therefore, this compound represents a confluence of these two important chemical motifs. The fluorinated phenyl ring introduces the beneficial properties of organofluorine compounds, while the anilino-benzonitrile framework provides a robust and adaptable platform for further chemical exploration.

Structural Significance as a Chemical Scaffold and Advanced Intermediate

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold due to its inherent structural features. The secondary amine linkage provides a point for further substitution, and the nitrile group can be transformed into a variety of other functional groups, such as amines, amides, or carboxylic acids. researchmap.jp

As an advanced intermediate, this compound is a crucial stepping stone in multi-step synthetic pathways. Its synthesis often involves the coupling of a fluorinated aniline (B41778) with a benzonitrile derivative. For instance, a common synthetic route could involve the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, between 2-fluoroaniline (B146934) and 4-bromobenzonitrile (B114466). researchgate.net The resulting this compound can then be used in subsequent reactions to build more complex molecular architectures.

The strategic placement of the fluorine atom at the ortho position of the aniline ring influences the molecule's conformation and electronic properties. This can have a profound impact on its reactivity and its interactions with other molecules, a key consideration in areas like drug design and materials science. researchgate.net

Overview of Research Trajectories for Related Chemical Entities

Research involving chemical entities related to this compound has been diverse and impactful. The anilino-quinazoline framework, which can be synthesized from anilino-benzonitrile derivatives, has been a particularly fruitful area of investigation. For example, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their potential as inhibitors of the MERS-CoV virus. nih.gov In this study, compounds bearing a 3-chloro-4-fluoroaniline (B193440) moiety at the 4-position of the quinazoline (B50416) ring showed significant antiviral activity. nih.gov

Furthermore, the broader class of benzonitrile derivatives is under constant investigation for a wide range of applications. They are key components in the development of materials with specific electronic and photophysical properties, such as those exhibiting dual emission and thermally activated delayed fluorescence (TADF). researchgate.net The ability to precisely recognize benzonitrile derivatives with supramolecular macrocycles highlights the importance of the benzonitrile fragment in molecular recognition and host-guest chemistry. nih.gov

The synthesis of various aminobenzonitriles and their derivatives remains an active area of research, with new methods being developed to improve efficiency and reduce the use of hazardous reagents. acs.orgresearchmap.jp These efforts underscore the continued importance of these compounds as building blocks in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9FN2 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

4-(2-fluoroanilino)benzonitrile |

InChI |

InChI=1S/C13H9FN2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8,16H |

InChI Key |

SATWWKXVJMKOGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

The construction of the 4-((2-Fluorophenyl)amino)benzonitrile scaffold relies on the coupling of a 2-fluoroaniline (B146934) derivative with a 4-cyanophenyl-containing synthon, or vice versa. The choice of reactants and conditions is crucial for achieving high yields and purity.

While direct condensation of 2-fluoroaniline and 4-halobenzonitrile without a catalyst is generally inefficient, analogous condensation reactions in similar systems provide a foundational understanding. For instance, the synthesis of related aminobenzonitrile compounds often involves the reaction of an aniline (B41778) with a halosubstituted benzonitrile (B105546) at elevated temperatures, sometimes in the presence of a base. However, these methods often suffer from harsh reaction conditions and limited substrate scope.

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound. In this approach, a nucleophilic amine (2-fluoroaniline) attacks an electron-deficient aromatic ring (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile), displacing a leaving group. The cyano group at the para-position of the benzonitrile ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity. Common bases used include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) |

| 4-Fluorobenzonitrile | 2-Fluoroaniline | K2CO3 | DMF | 100-150 |

| 4-Chlorobenzonitrile | 2-Fluoroaniline | NaH | DMSO | 80-120 |

This table presents plausible reaction conditions based on general principles of SNAr reactions for diarylamine synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach. While specific MCRs for the direct synthesis of this compound are not extensively reported, related strategies for the synthesis of substituted quinolines from 2-aminobenzonitriles and ynones suggest the potential for developing novel MCRs for this scaffold. Such approaches could involve the in-situ generation of one of the coupling partners followed by a cascade of reactions to form the final product.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations is paramount for optimizing reaction conditions and expanding the scope of the methodologies.

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile (the deprotonated 2-fluoroaniline) to the aromatic ring of the 4-halobenzonitrile. The stability of this intermediate is enhanced by the electron-withdrawing cyano group. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the final product.

For palladium-catalyzed reactions, the key intermediates are organopalladium species. The catalytic cycle typically involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the cornerstone for the synthesis of diarylamines due to their high efficiency, broad substrate scope, and mild reaction conditions. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this would typically involve the reaction of 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile with 2-fluoroaniline. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups often providing the best results. The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in the catalytic cycle.

Another important catalytic method is the Ullmann condensation, which utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern modifications with improved ligands and reaction conditions have made it a more viable option. wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromobenzonitrile | 2-Fluoroaniline | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 80-110 |

| 4-Chlorobenzonitrile | 2-Fluoroaniline | Pd(OAc)2 | RuPhos | LHMDS | Dioxane | 100-120 |

This table illustrates representative conditions for the Buchwald-Hartwig amination based on established protocols for similar diarylamine syntheses.

The mechanism of the Buchwald-Hartwig amination is generally accepted to proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.org The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, and subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond of the diarylamine product and regenerate the Pd(0) catalyst. libretexts.org Mechanistic studies on the coupling of fluoroalkylamines have suggested that for electron-withdrawing groups on the amine, reductive elimination can be the turnover-limiting step. nih.gov

Influence of Solvent Effects on Reaction Outcomes

The synthesis of diarylamines, including this compound, often involves coupling reactions where the choice of solvent is critical to the reaction's success, influencing yield, reaction rate, and selectivity. In related syntheses, such as the formation of diaryl ethers from aryl halides and phenols, polar aprotic solvents have been shown to play a significant role. For instance, in the coupling of electron-deficient aryl bromides like 4-bromobenzonitrile with phenols, N-methylpyrrolidinone (NMP) was found to facilitate the reaction even in the absence of a copper catalyst when a strong base like cesium carbonate was used. umass.edu In contrast, when the reaction was conducted in a non-polar solvent like toluene, a copper catalyst was required for the formation of the diaryl ether, highlighting the solvent's role in promoting the reaction. umass.edu

Similarly, in the synthesis of precursors to aminobenzonitriles, solvent choice is paramount. For the cyanation of 2-fluoro-4-nitrobromobenzene, a precursor to compounds like 4-amino-2-fluorobenzonitrile, high-boiling point polar aprotic solvents are frequently employed. N-methylpyrrolidone (NMP), often mixed with toluene, is effective for this nucleophilic substitution reaction with cuprous cyanide. The NMP helps to dissolve the reactants, while the high temperatures (150°C to 165°C) provide the necessary activation energy. In another example, the final ammonolysis step to produce 4-amino-2-trifluoromethyl benzonitrile from 4-fluoro-2-trifluoromethylbenzonitrile is carried out in ethanol (B145695), where it acts as a solvent for both the starting material and liquid ammonia under elevated temperature and pressure. google.comgoogle.com

The following table summarizes the role of different solvents in related synthetic transformations.

| Reaction Type | Reactants | Solvent | Temperature | Role of Solvent | Outcome |

| Diaryl Ether Synthesis | p-Cresol, 4-Bromobenzonitrile, Cs₂CO₃ | NMP | 70°C | Facilitates catalyst-free reaction | High yield of diaryl ether umass.edu |

| Diaryl Ether Synthesis | Phenol, Aryl Bromide, Cs₂CO₃ | Toluene | 70°C | Requires copper catalyst | Formation of diaryl ether umass.edu |

| Cyanation | 2-Fluoro-4-nitrobromobenzene, CuCN | NMP/Toluene | 150-165°C | Dissolves reactants, facilitates nucleophilic substitution | Synthesis of 2-fluoro-4-nitrobenzonitrile |

| Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile, Liquid Ammonia | Ethanol | 120°C | Solubilizes gaseous and solid reactants under pressure | High yield of 4-amino-2-trifluoromethyl benzonitrile google.comgoogle.com |

Cyclization and Rearrangement Mechanisms

Derivatives of this compound can undergo various cyclization reactions to form complex heterocyclic structures, which are significant in medicinal chemistry. The aminobenzonitrile moiety is a versatile precursor for building fused ring systems.

A prominent example is the transition-metal-free, base-promoted synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones. cardiff.ac.uk The proposed mechanism begins with the deprotonation of the amino group of the 2-aminobenzonitrile derivative. cardiff.ac.uk This is followed by a nucleophilic aza-Michael addition to the ynone, generating a reactive enolic-allene intermediate. cardiff.ac.uk This intermediate then undergoes an intramolecular C-cyclization, attacking the nitrile carbon to form an unstable quinoline-4(1H)-imine. cardiff.ac.uk Subsequent aromatization and proton abstraction yield the final 4-aminoquinoline product. cardiff.ac.uk

Another relevant transformation is the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids to synthesize 2,4-diarylquinazolines. nih.gov This process involves the initial carbopalladation of the nitrile group, followed by an intramolecular cyclization where the nitrogen atom of the nitrile is incorporated into the new heterocyclic ring. nih.gov This method avoids the simple hydrolysis of intermediate ketamines, which typically leads to aryl ketones, and instead directs the reaction toward the formation of N-heterocycles. nih.gov

Furthermore, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides a pathway to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.net This reaction proceeds through a nucleophilic intramolecular cyclization, where the amino group attacks a ketone, followed by an oxidation step. nih.govresearchgate.net These examples demonstrate how the aminobenzonitrile framework can be manipulated to construct diverse and valuable heterocyclic systems through carefully designed cyclization strategies.

Emerging Synthetic Approaches

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical force (e.g., grinding or milling) to drive chemical reactions, is a rapidly emerging green chemistry approach that can reduce or eliminate the need for bulk solvents. While a specific mechanochemical synthesis for this compound has not been detailed, this technique has been successfully applied to related cyclization reactions of its precursors, such as N-substituted anthranilic acids.

A solvent-assisted grinding method has been developed for the rapid and efficient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids. organic-chemistry.org This process uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine to achieve cyclodehydration at room temperature in just one to two minutes. organic-chemistry.org The study found that grinding significantly accelerated the reaction rate compared to conventional stirring. organic-chemistry.org This approach is noted for its use of inexpensive reagents, minimal solvent use, and excellent product yields (up to 98%). organic-chemistry.org The application of such mechanochemical methods to the synthesis of diarylamines or their subsequent cyclizations represents a promising avenue for more sustainable chemical manufacturing.

| Technique | Reactants | Reagents | Time | Outcome |

| Solvent-Assisted Grinding | N-Acylanthranilic Acid | TCT, PPh₃, Na₂CO₃ | 1-2 min | High yield (up to 98%) of 4H-3,1-benzoxazin-4-one organic-chemistry.org |

Stereoselective Synthesis of Chiral Analogs

The core structure of this compound is achiral. However, the development of stereoselective methods to synthesize chiral analogs, particularly those exhibiting axial chirality (atropisomers), is a significant area of modern organic synthesis.

An innovative strategy has been developed for the atroposelective synthesis of axially chiral benzonitriles. nih.gov This method employs a dynamic kinetic resolution (DKR) process starting from racemic 2-arylbenzaldehydes and sulfonamides, catalyzed by a chiral N-heterocyclic carbene (NHC). nih.gov In this reaction, the nitrile group is formed on a biaryl scaffold that already possesses a stereogenic axis in a racemic form. nih.gov The chiral NHC catalyst controls the stereochemistry during the rate-determining and stereo-determining step, which involves the dissociation of a bond and the formation of the C≡N group. nih.gov This approach provides access to a variety of atropisomeric benzonitriles in good to excellent yields and high enantioselectivities. nih.gov These axially chiral benzonitriles can then serve as versatile precursors for other functional molecules. nih.gov

While not directly forming a diarylamine, this methodology is highly relevant as it establishes a route to chiral biaryl benzonitriles, which are structurally related to the target compound and could potentially be adapted or followed by an amination step to produce chiral analogs of this compound.

Another area of stereoselective synthesis involves creating analogs containing chiral amino acid moieties. For instance, the Strecker reaction is a classic method used for the asymmetric synthesis of α-amino acids, including cyclic and conformationally constrained analogs. nih.gov Chiral auxiliaries such as (S)-α-methylbenzylamine are used to direct the stereoselective addition of cyanide to an imine, forming a chiral α-aminonitrile, which can then be hydrolyzed to the corresponding chiral amino acid. nih.gov By incorporating the 4-((2-fluorophenyl)amino)phenyl moiety into a ketone or aldehyde precursor, this methodology could be adapted to synthesize chiral analogs containing an α-amino acid functionality.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy offers a window into the bonding and functional groups present within a molecule. By analyzing the absorption and scattering of infrared radiation, a detailed fingerprint of the compound can be obtained.

The FT-IR spectrum of 4-((2-Fluorophenyl)amino)benzonitrile is characterized by a series of distinct absorption bands that correspond to the specific vibrational motions of its functional groups and aromatic rings. The nitrile (C≡N) stretching vibration is a prominent feature, typically observed in the region of 2220-2240 cm⁻¹. The N-H stretching vibration of the secondary amine group gives rise to a characteristic band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-F stretching vibration, a key feature of this molecule, typically manifests as a strong band in the 1000-1400 cm⁻¹ range. The aromatic C=C stretching vibrations are observable in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Peak Assignments for this compound (Theoretical Data)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2230 | C≡N Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1350-1250 | C-N Stretch |

| ~1250-1100 | C-F Stretch |

Note: The data in this table is based on theoretical values for similar compounds and general spectroscopic principles, as direct experimental data for this compound was not available in the cited sources.

Table 2: Predicted FT-Raman Active Modes for this compound (Theoretical Data)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080-3050 | Aromatic C-H Stretch |

| ~2230 | C≡N Stretch |

| ~1610 | Aromatic Ring Stretch |

| ~1300 | C-N Stretch |

| ~1000 | Aromatic Ring Breathing |

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational bands by quantifying the contribution of each internal coordinate to the normal modes of vibration. For this compound, a PED analysis would be instrumental in precisely assigning the often-congested fingerprint region of the vibrational spectra. For instance, it would help to differentiate between the various C-C stretching, C-H in-plane and out-of-plane bending, and ring deformation modes of the two phenyl rings. Such an analysis relies on computational chemistry and is crucial for a definitive interpretation of the experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and the electronic environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the aromatic protons and the amine proton. The protons on the benzonitrile (B105546) ring and the 2-fluorophenyl ring will appear as multiplets in the aromatic region (typically between 6.5 and 8.0 ppm). The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nitrile group and the electronegative fluorine atom, as well as the amino bridge. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The coupling between the fluorine atom and the adjacent protons on the fluorophenyl ring (³JHF) would result in characteristic splitting patterns.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.8 | m |

| N-H Proton | Variable | br s |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbon atoms of the two aromatic rings and the nitrile carbon. The nitrile carbon (C≡N) is expected to resonate in the downfield region, typically around 118-120 ppm. The carbon atom attached to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by their position relative to the amino group, the nitrile group, and the fluorine atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | ~119 |

| Aromatic Carbons | ~110 - 150 |

| C-F | ~155-160 (with large ¹JCF) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its identity. In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule.

The fragmentation of aromatic nitriles and diphenylamines under mass spectrometric conditions often follows predictable pathways. miamioh.edulibretexts.org For this compound, the fragmentation is likely to involve the cleavage of the C-N bond connecting the two aromatic rings, as well as fragmentation of the individual rings. The loss of small, stable molecules such as HCN from the nitrile group is also a common fragmentation pathway for aromatic nitriles. researchgate.net

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Plausible Fragmentation Pathway |

| 212 | [C₁₃H₉FN₂]⁺ | Molecular ion (M⁺) |

| 185 | [C₁₂H₉FN]⁺ | Loss of HCN from the molecular ion. |

| 118 | [C₇H₆N₂]⁺ | Cleavage of the C-N bond, forming the 4-aminobenzonitrile (B131773) radical cation. |

| 95 | [C₆H₄F]⁺ | Cleavage of the C-N bond, forming the 2-fluorophenyl radical cation. |

| 77 | [C₆H₅]⁺ | Loss of fluorine from the 2-fluorophenyl fragment. |

Note: The fragmentation pathway is proposed based on the general fragmentation patterns of related aromatic compounds.

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound are governed by its electronic structure, which features an electron-donating amino group and an electron-withdrawing benzonitrile moiety. This "push-pull" character often leads to interesting absorption and emission properties.

The UV-Visible absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the amino group) to an antibonding π* orbital.

For similar aromatic compounds, such as 4-aminobenzonitrile and its derivatives, the absorption maxima are observed in the UV region. researchgate.netresearchgate.net The presence of the extended conjugation in this compound is likely to result in a bathochromic (red) shift of the absorption bands compared to simpler anilines or benzonitriles.

Table 4: Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) | Corresponding Electronic Transition |

| Cyclohexane | ~300 - 320 | π → π |

| Acetonitrile | ~310 - 330 | π → π (Intramolecular Charge Transfer) |

| Ethanol (B145695) | ~315 - 335 | π → π* (Intramolecular Charge Transfer) |

Note: The λmax values are estimated based on data for analogous compounds. The exact values will vary with the solvent.

Many "push-pull" molecules exhibit fluorescence, and this compound is expected to be emissive. The fluorescence properties, including the fluorescence lifetime (τ) and quantum yield (Φ), are sensitive to the molecular structure and the surrounding environment.

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state via emission. For related 4-aminobenzonitrile derivatives, fluorescence lifetimes can range from picoseconds to nanoseconds, often showing multi-exponential decay kinetics, especially in polar solvents. nih.gov

Fluorescence Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of push-pull fluorophores can be highly dependent on the solvent polarity, often decreasing in more polar solvents due to the formation of non-radiative twisted intramolecular charge transfer (TICT) states. nih.govacs.org For some fluorescent indole (B1671886) nucleoside analogues, quantum yields have been reported to vary significantly with structural modifications. nih.gov

Table 5: Anticipated Fluorescence Properties of this compound

| Property | Expected Range | Factors Influencing the Value |

| Fluorescence Lifetime (τ) | 0.5 - 5 ns | Solvent polarity, temperature, presence of quenchers. |

| Quantum Yield (Φ) | 0.01 - 0.5 | Solvent polarity, temperature, molecular rigidity. A decrease in more polar solvents is expected. |

Note: These values are estimations based on the behavior of similar push-pull fluorophores.

The photophysical properties of this compound are expected to be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net

Absorption Spectra: An increase in solvent polarity is likely to cause a bathochromic (red) shift in the absorption maximum. This is because the excited state of a push-pull molecule is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. researchgate.netsciencepublishinggroup.combiointerfaceresearch.com

Emission Spectra: The effect of solvent polarity on the fluorescence spectrum is often more pronounced. A significant red shift in the emission maximum is expected with increasing solvent polarity. This large Stokes shift is a hallmark of intramolecular charge transfer (ICT) in the excited state. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to estimate the change in dipole moment upon excitation.

The fluorescence quantum yield is also expected to be highly sensitive to the solvent environment. In nonpolar solvents, the molecule is likely to be more fluorescent. In polar solvents, the formation of a stabilized, non-emissive or weakly emissive TICT state can lead to a significant decrease in the quantum yield.

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of a crystalline material. Through this method, a detailed picture of the molecule's geometry, conformation, and the nature of its chemical bonds can be obtained.

The conformation would be a result of the balance between steric hindrance from the ortho-fluoro substituent and the electronic effects of the substituents on both aromatic rings. The VSEPR (Valence Shell Electron Pair Repulsion) model predicts a trigonal pyramidal geometry around the nitrogen atom of the amino group.

A detailed analysis of bond lengths and angles would reveal the electronic distribution within the molecule. For instance, the C-N bonds of the amino bridge are expected to have lengths intermediate between a typical single and double bond, indicating some degree of electron delocalization. The C≡N bond of the nitrile group would exhibit the characteristic short length of a triple bond.

The bond angles within the aromatic rings would be close to the ideal 120° for sp² hybridized carbon atoms, with minor distortions due to the substituents. The C-N-C bond angle of the amino bridge would be a critical parameter, likely deviating from the ideal 109.5° of a tetrahedral geometry due to the steric bulk of the phenyl rings and the electronic environment.

A representative table of expected bond lengths and angles, based on data from similar structures, is presented below.

| Bond/Angle | Expected Value Range |

| C-F | ~1.35 Å |

| C-N (amino) | ~1.40 - 1.43 Å |

| C≡N (nitrile) | ~1.14 - 1.16 Å |

| C-N-C | ~125° - 130° |

| Dihedral Angle | Variable |

Polymorphism and Crystal Packing Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties.

It is plausible that 4-((2-Fluorophenyl)amino)benzonitrile could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent and temperature, could lead to the formation of different crystal forms. sigmaaldrich.comresearchgate.net Each polymorph would have a unique crystal packing arrangement and, consequently, different intermolecular interactions. The identification and characterization of these forms would be crucial for understanding the compound's solid-state behavior. In related systems, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, multiple polymorphic forms have been identified and are attributed to conformational flexibility.

Each polymorph of this compound would be defined by a unique set of unit cell parameters (a, b, c, α, β, γ) and a specific space group. The space group provides information about the symmetry elements present in the crystal lattice. For example, studies on 2-amino-4-chlorobenzonitrile (B1265954) have shown it to crystallize in the triclinic space group P-1. nih.govanalis.com.my The analysis of these parameters for different polymorphs would provide a fundamental understanding of their packing efficiency and symmetry.

A hypothetical table of unit cell parameters for two potential polymorphs is shown below.

| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |

| System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | ~10.5 | ~8.2 |

| b (Å) | ~8.1 | ~12.5 |

| c (Å) | ~20.0 | ~22.1 |

| α (°) | 90 | 90 |

| β (°) | ~95.2 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | ~1700 | ~2270 |

| Z | 4 | 8 |

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

For this compound, it is expected that a variety of intermolecular interactions would contribute to the stability of the crystal lattice. These would likely include:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming interactions with the nitrogen atom of the nitrile group of a neighboring molecule. This is a common and strong interaction in related aminobenzonitrile structures. goettingen-research-online.de

C-H···F Interactions: The fluorine atom can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure. The offset of these interactions would be influenced by the molecular conformation.

A Hirshfeld surface analysis would quantify the percentage contribution of each of these interactions. For instance, in related benzonitrile (B105546) derivatives, H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.govanalis.com.mynih.gov

Elucidation of Supramolecular Features and Non-Covalent Interactions

Hydrogen Bonding Networks (e.g., N–H⋯N, C–H⋯N, O–H⋯O)

A detailed description of the hydrogen bonding networks is not possible without crystallographic data.

Halogen Bonding (e.g., C–F⋯π, C–Cl⋯π)

A specific analysis of halogen bonding is contingent on the experimental determination of the crystal structure.

π–π Stacking Interactions

The presence and nature of π–π stacking interactions cannot be confirmed or characterized without the crystal structure.

Van der Waals Interactions and Their Role in Solid-State Architecture

A quantitative or detailed qualitative assessment of the contribution of van der Waals interactions to the crystal packing is not feasible without the atomic coordinates from a crystal structure determination.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the total energy of the molecule to find its ground-state conformation. For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and reliable choice, often paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and aromatic rings. nih.govresearchgate.net

The optimization process for 4-((2-Fluorophenyl)amino)benzonitrile would involve adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. Key structural parameters of interest would be the dihedral angle between the two phenyl rings and the planarity of the amino bridge, as these features govern the extent of electronic conjugation in the molecule. For similar, related molecules, optimized geometries calculated with DFT have shown good agreement with experimental data from X-ray crystallography. nih.govanalis.com.my

Table 1: Representative Theoretical Bond Lengths and Angles for a Diphenylamine-like Core Structure

| Parameter | Typical Calculated Value (B3LYP) |

| C-N (amine) Bond Length | ~1.42 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-F Bond Length | ~1.35 Å |

| C≡N Bond Length | ~1.16 Å |

| C-N-C Bond Angle | ~125° - 130° |

| Phenyl-N-Phenyl Dihedral Angle | ~30° - 50° |

Note: This table presents generalized data based on typical DFT calculations for fragments and related molecules. Actual values for this compound would require a specific calculation.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Comparing the theoretical spectrum with an experimentally measured one is a standard method for confirming the structure of a synthesized compound. nih.govmaterialsciencejournal.orgnist.govsigmaaldrich.cn

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nist.gov The analysis, known as Potential Energy Distribution (PED), allows each calculated vibrational mode to be assigned to specific atomic motions, such as C-H stretching, C=C ring stretching, or C-F bending. For related benzonitrile (B105546) compounds, DFT calculations have successfully assigned key vibrational modes, including the characteristic C≡N nitrile stretch, which typically appears as a strong, sharp band in the IR spectrum around 2230-2210 cm⁻¹. analis.com.mynih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. nih.govmaterialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. In this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine (B1679370) moiety, while the LUMO would likely have significant contributions from the electron-withdrawing benzonitrile ring. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. For similar donor-acceptor molecules, HOMO-LUMO gaps are typically in the range of 3-5 eV. nih.govmaterialsciencejournal.orgnih.gov

Table 2: Typical Frontier Molecular Orbital Data for a Donor-Acceptor Substituted Diphenylamine

| Parameter | Representative Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These values are illustrative and based on data for analogous systems. nih.govmaterialsciencejournal.org

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. biointerfaceresearch.comresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks.

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the fluorine atom, indicating these are sites for electrophilic interaction. The positive potential (blue) would be expected around the amino hydrogen and the aromatic protons. researchgate.net

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to quantify the distribution of atomic charges within a molecule. While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NBO analysis provides a more robust description of the charge distribution and orbital interactions. analis.com.myresearchgate.net

NBO analysis describes the electronic wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals, which aligns well with Lewis structures. It provides insights into intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. This analysis can quantify the delocalization of electron density from a donor orbital (like a lone pair on the amino nitrogen) to an acceptor orbital (like a π* anti-bonding orbital of the phenyl rings). For related molecules, NBO analysis has been used to understand the charge transfer characteristics that are crucial for properties like non-linear optics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Vis). ijstr.org TD-DFT calculations predict the electronic transitions between molecular orbitals, their corresponding excitation energies (which translate to absorption wavelengths), and their intensities (oscillator strengths).

For this compound, TD-DFT would be used to predict the wavelengths of maximum absorption (λmax). The calculations would likely reveal low-energy transitions corresponding to HOMO→LUMO excitations, which are characteristic of intramolecular charge transfer (ICT) from the diphenylamine donor part to the benzonitrile acceptor part. analis.com.myresearchgate.net The results can be compared with experimental UV-Vis spectra to validate the theoretical model. Often, these calculations are performed with consideration of solvent effects using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence electronic transitions. researchgate.netnih.gov

Wavefunction-Based Property Calculations (e.g., Electron Localization Function (ELF), Average Local Ionization Energy (ALIE), Localized Orbital Locator (LOL))

Wavefunction-based analyses provide a detailed picture of electron distribution and bonding within a molecule.

Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electrons are likely to be found. wikipedia.orgaps.org It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic shell structures. wikipedia.org An ELF analysis of this compound would reveal the nature of the covalent bonds within the phenyl and benzonitrile rings, the C-N and C-F bonds, and the localization of lone pair electrons on the nitrogen and fluorine atoms.

Average Local Ionization Energy (ALIE) is a property that describes the energy required to remove an electron from any point in the space of a molecule. It is a powerful tool for identifying the most reactive sites for electrophilic attack. For this compound, an ALIE map would highlight regions of high electron density and reactivity.

Localized Orbital Locator (LOL) , similar to ELF, provides a clear and concise picture of bonding and lone pair regions. It is particularly useful for distinguishing between different types of chemical bonds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. diva-portal.orgnih.gov These simulations can provide crucial information about the conformational stability of a molecule and its interactions with other molecules or a solvent.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable three-dimensional arrangements (conformers) of the molecule by simulating its dynamic behavior. The flexibility of the bond connecting the two aromatic rings is a key aspect that could be investigated.

Study Intermolecular Interactions: Simulate how the molecule interacts with itself in condensed phases or with solvent molecules. This is particularly relevant for understanding its physical properties like solubility and melting point. Studies on similar molecules, like 4-(dimethylamino)benzonitrile (B74231) (DMABN), have used MD simulations to understand their behavior in solution. diva-portal.orgresearchgate.net

Detailed molecular dynamics simulation data specifically for this compound is not present in the currently available scientific literature.

Thermodynamic Property Calculations (e.g., heat capacity, entropy, enthalpy at varying temperatures)

Computational chemistry allows for the prediction of thermodynamic properties of molecules. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations.

The key thermodynamic properties that can be calculated include:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the randomness or disorder of a system.

Enthalpy (H): A measure of the total energy of a system.

These properties can be calculated at various temperatures to understand their temperature dependence. For instance, theoretical studies on novel quinoline-3-carbonitrile derivatives have included the calculation of their thermodynamic properties at different temperatures. researchgate.net

A comprehensive table of calculated thermodynamic properties for this compound would be highly valuable for chemical engineers and physicists. However, specific computational data for the heat capacity, entropy, and enthalpy of this compound at varying temperatures are not found in existing research publications.

Fukui Functions for Reactivity Site Prediction and Chemical Selectivity

Fukui functions are a concept within density functional theory (DFT) that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density when an electron is added or removed, one can identify the atoms that are most susceptible to attack.

For this compound, Fukui function analysis would be instrumental in predicting its chemical reactivity:

f+(r): Indicates the sites for nucleophilic attack (where an electron is accepted).

f-(r): Indicates the sites for electrophilic attack (where an electron is donated).

f0(r): Indicates the sites for radical attack.

This analysis would provide a theoretical basis for understanding the regioselectivity of its chemical reactions. While the methodology is robust and has been applied to various organic molecules, specific Fukui function calculations and reactivity site predictions for this compound are not documented in the scientific literature. researchgate.net

Investigation of Derivatives and Structure Activity Relationships Sar

Design and Synthesis of Novel Derivatives of 4-((2-Fluorophenyl)amino)benzonitrile

The generation of new chemical entities based on the this compound framework is a key strategy in drug discovery. This involves targeted modifications at three primary sites: the benzonitrile (B105546) ring, the fluorophenyl ring, and the amino linker that connects them.

The benzonitrile portion of the molecule has been a focal point for synthetic alterations. The nitrile group (C≡N) itself can undergo various chemical transformations. For instance, it can be a precursor for the synthesis of amidoxime (B1450833) derivatives, which are functional groups extensively studied for various applications. mdpi.com The reaction of the nitrile with hydroxylamine (B1172632) can yield amidoximes, although the reaction conditions can be critical, as the use of certain solvents like ethanol (B145695) may lead to the formation of an amide derivative instead. mdpi.com

Furthermore, the benzonitrile ring can be subjected to substitution. The introduction of a trifluoromethyl group, for example, can be achieved through a multi-step synthesis starting from m-trifluoromethyl fluorobenzene, involving bromination, cyano replacement, and finally ammonolysis to yield a substituted aminobenzonitrile derivative. google.com In other approaches, the entire benzonitrile ring system has been replaced with other cyclic structures, such as quinazoline (B50416), to explore different chemical spaces and biological activities. mdpi.com For instance, the reaction of 2-aminobenzonitriles with ynones can lead to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk

Systemic Analysis of Substituent Effects on Molecular Properties

The introduction of different substituents to the this compound core systematically alters its physicochemical properties. These changes are fundamental to the molecule's interaction with biological systems.

Theoretical studies using density functional theory (DFT) on related aromatic compounds have shown that substituents can significantly affect molecular structure, atomic charge distribution, and optical properties. nih.gov For example, adding alkyl groups can cause a blue-shift in absorption and emission spectra, while aryl groups can cause a red-shift. nih.gov Such modifications also influence the ionization potential and electron affinity, which are critical for the molecule's electronic behavior. nih.gov

The nature of the substituent on the amino linker can also affect the molecule's conformation. For instance, replacing the amine proton with other groups can change the planarity between the two aromatic rings. nih.gov A more planar structure might facilitate stacking interactions within a protein binding pocket, whereas a more twisted conformation could be favored by other targets. These subtle changes in molecular geometry, driven by substituent effects, are a key aspect of rational drug design.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions

SAR studies are essential for correlating the chemical structure of the synthesized derivatives with their biological activity. For derivatives related to this compound, a significant amount of research has focused on their role as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2. polyu.edu.hkfrontiersin.org

A study on a series of analogues of FPMINT, which contains the 2-fluorophenyl-piperazine moiety, provided detailed SAR insights. polyu.edu.hkfrontiersin.org Key findings from this research include:

Importance of the Naphthalene (B1677914) Moiety: Replacement of a naphthalene part of the FPMINT structure with a simple benzene (B151609) ring led to a loss of inhibitory activity against both ENT1 and ENT2. polyu.edu.hk

Effect of Benzene Ring Substitution: The addition of a methyl group to the meta position or an ethyl group to the para position of this new benzene ring restored inhibitory activity on both transporters. polyu.edu.hk However, adding a chloride at the meta position only restored inhibition for ENT1. polyu.edu.hk

Crucial Role of the Fluorophenyl Halogen: The presence of a halogen substituent on the fluorophenyl ring was deemed essential for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

One of the most potent compounds identified in these studies, compound 3c , which features a specific substitution pattern, demonstrated stronger potency than the parent compound FPMINT. polyu.edu.hk It was found to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2. polyu.edu.hk

The table below summarizes the inhibitory activity (IC₅₀ values) of selected FPMINT analogues against hENT1 and hENT2, illustrating the structure-activity relationships.

| Compound | Modification Description | hENT1 IC₅₀ (µM) | hENT2 IC₅₀ (µM) | Selectivity |

| 1b | Naphthalene replaced with a specific substituted benzene | 1.82 | No Effect | ENT1 Selective |

| 1c | Naphthalene replaced with a different substituted benzene | 171.11 | 36.82 | ENT2 Selective (4.6x) |

| 2b | Halogen and other substitutions on fluorophenyl ring | 12.68 | 2.95 | ENT2 Selective |

| 3c | Halogen and other substitutions on fluorophenyl ring | 2.38 | 0.57 | ENT2 Selective |

| Data sourced from studies on FPMINT analogues. polyu.edu.hkfrontiersin.org |

These SAR studies highlight the specific structural requirements for potent and selective inhibition of ENTs. The findings guide the rational design of new derivatives with improved biological profiles. While the primary focus has been on ENT inhibition, related diarylamine scaffolds have also been investigated as inhibitors for other targets such as 12-lipoxygenase and various kinases, suggesting a broader potential for this chemical class in drug discovery. mdpi.comnih.gov

Exploration of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

Due to the absence of specific research on 4-((2-Fluorophenyl)amino)benzonitrile in these areas, this article cannot be generated as per the instructions without fabricating information.

In Silico Prediction of Biological Activity Spectrum (PASS)

An extensive search of scientific literature and chemical databases did not yield any specific in silico Prediction of Activity Spectra for Substances (PASS) analysis for the compound this compound. The PASS methodology is a computational tool used to predict the biological activity of a substance based on its structural formula, comparing it to a large database of known biologically active compounds. This prediction provides probabilities for various pharmacological effects and mechanisms of action.

While the PASS tool and similar in silico prediction methods are widely used in drug discovery and chemical biology to forecast the potential biological activities of novel molecules, published research specifically detailing the predicted activity spectrum for this compound is not available in the public domain based on the conducted searches. Therefore, a data table of predicted activities with their corresponding probabilities (Pa for probable activity and Pi for probable inactivity) cannot be provided for this specific compound.

Further research, including direct analysis of the compound using the PASS software or other predictive platforms, would be required to generate a biological activity spectrum. Such an analysis would provide insights into its potential pharmacological profile and guide experimental testing.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Strategies

The synthesis of 4-((2-Fluorophenyl)amino)benzonitrile, a diarylamine, can be achieved through established methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The typical reactants for synthesizing the target compound would be 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile) and 2-fluoroaniline (B146934), in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

Advanced Catalyst Systems: The development of more active and stable palladium catalysts and ligands is a continuous effort. organic-chemistry.orgyoutube.com Research into new generations of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands could lead to milder reaction conditions and broader substrate scope. youtube.com

Alternative Coupling Methods: While the Buchwald-Hartwig reaction is robust, exploring alternative transition-metal-catalyzed or even metal-free coupling strategies could offer advantages in terms of cost and toxicity. For instance, copper-catalyzed Ullmann-type couplings or novel photoredox-catalyzed methods are emerging as viable alternatives for C-N bond formation. nih.gov

Green Chemistry Approaches: A shift towards more sustainable synthetic practices is anticipated. This includes the use of greener solvents (e.g., water or bio-based solvents), lower catalyst loadings, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis).

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and product consistency compared to traditional batch processing.

Table 1: Potential Synthetic Routes for this compound and Related Compounds

| Reaction Type | Key Reagents & Conditions | Advantages | Challenges |

| Buchwald-Hartwig Amination | 4-halobenzonitrile, 2-fluoroaniline, Pd catalyst, phosphine ligand, base | High yields, broad substrate scope, good functional group tolerance | Cost of catalyst and ligands, potential for metal contamination |

| Ullmann Condensation | 4-halobenzonitrile, 2-fluoroaniline, Cu catalyst, high temperatures | Lower cost catalyst | Harsh reaction conditions, often lower yields than Pd-catalyzed reactions |

| Nucleophilic Aromatic Substitution | Activated 4-halobenzonitrile, 2-fluoroaniline, strong base | Metal-free | Requires electron-withdrawing groups on the benzonitrile (B105546) ring |

| Multi-step Synthesis (example for a related compound) | e.g., Bromination, cyanation, ammonolysis | High purity and yield for specific targets | Longer reaction sequence |

Advanced Computational Modeling for Predictive Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netsciencepublishinggroup.comresearchgate.net For a molecule like this compound, which holds potential as a scaffold for biologically active compounds, computational methods can significantly accelerate the design and discovery process.

Future research will likely employ a range of computational techniques:

Virtual Screening: Large libraries of compounds containing the this compound core can be virtually screened against various biological targets. researchgate.netmdpi.com This in silico approach helps to prioritize which derivatives to synthesize and test experimentally, saving time and resources. nih.govwjarr.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. wjarr.comnih.govekb.eg For this compound derivatives, docking studies can elucidate the binding modes within the active sites of enzymes like kinases, helping to explain structure-activity relationships (SAR) and guide the design of more potent inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of this compound analogs to correlate their structural features with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions predicted by molecular docking. researchgate.netnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. nih.gov

Table 2: Computational Approaches for the Study of this compound Derivatives

| Computational Method | Application | Predicted Outcomes |

| Virtual Screening | High-throughput screening of compound libraries | Identification of potential "hit" compounds for further investigation |

| Molecular Docking | Prediction of ligand-protein binding modes | Binding affinity, key interactions with amino acid residues |

| 3D-QSAR | Correlation of 3D structure with biological activity | Predictive models for designing more potent analogs |

| Molecular Dynamics | Simulation of the dynamic behavior of ligand-protein complexes | Stability of binding interactions, conformational changes |

| ADMET Prediction | In silico assessment of pharmacokinetic properties | Oral bioavailability, metabolic stability, potential toxicity |

Identification of Untapped Biological Targets and Therapeutic Areas

The structural motif of diarylamine is present in numerous kinase inhibitors. researchgate.net This suggests that this compound and its derivatives are promising candidates for development as anti-cancer agents. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. sciencepublishinggroup.comnih.gov

Future research will likely focus on:

Kinase Inhibitor Screening: A primary avenue of investigation will be to screen this compound and a library of its derivatives against a broad panel of kinases to identify specific targets. nih.govnih.gov This could uncover novel inhibitors for well-established cancer targets or for less-studied kinases.

Exploration of Other Therapeutic Areas: Beyond oncology, diarylamine-containing compounds have shown activity against a range of other biological targets. For instance, related structures have been investigated as 5-HT2A receptor inverse agonists, suggesting potential applications in the treatment of neuropsychiatric disorders. researchgate.net Virtual screening and experimental testing could reveal unexpected activities in areas such as infectious diseases, inflammation, and neurodegenerative disorders. nih.govnih.gov For example, derivatives of 2-anilino-4-amino substituted quinazolines have been studied for their antimalarial properties. nih.gov

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular and cellular levels. This includes identifying the specific binding site on the target protein and elucidating the downstream signaling pathways that are affected.

Rational Design of New Functional Materials

The electronic properties of diarylamines make them attractive building blocks for functional organic materials. nih.gov The incorporation of a nitrile group and a fluorine atom in this compound can further modulate these properties, opening up possibilities for applications in materials science.

Future research directions in this area may include:

Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transporting materials in OLEDs. The specific electronic and photophysical properties of this compound could be harnessed to design new host or emissive materials for OLEDs with improved efficiency, stability, and color purity.

Organic Photovoltaics (OPVs): The electron-donating nature of the diarylamine moiety makes it a suitable component for donor materials in OPV devices. By pairing it with suitable acceptor materials, it may be possible to create new organic solar cells.

Sensors: The nitrile group can act as a hydrogen bond acceptor or a coordination site for metal ions. This functionality could be exploited to design chemosensors where binding of an analyte to the nitrile group or modulation of the diarylamine's electronic properties leads to a detectable optical or electronic signal.

Thermochromic and Electrochromic Materials: The electronic structure of diarylamines can be sensitive to external stimuli such as temperature and electric fields. This could be explored to develop new materials that change color in response to these stimuli, with potential applications in smart windows and displays.

The synthesis of larger, more complex molecules incorporating the this compound unit will be key to realizing these applications. For example, polymerization or incorporation into larger conjugated systems could lead to materials with tailored electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((2-Fluorophenyl)amino)benzonitrile, and what experimental conditions are critical for high yields?

- Methodology : Multi-step synthesis often involves fluorinated intermediates and coupling reactions. For example:

- Step 1 : Use a Pechmann reaction to construct the coumarin core with fluorinated aromatic aldehydes under acidic conditions (e.g., H₂SO₄ at 35°C) .

- Step 2 : Functionalize the intermediate via nucleophilic substitution or condensation. For aryl-amine coupling, employ catalysts like Pd or Cu to facilitate C-N bond formation .

- Critical Conditions :

- Anhydrous solvents (e.g., DCM) and inert atmospheres to prevent hydrolysis.

- Temperature control (e.g., 35°C for Pechmann reactions) to avoid side products.

- Purification via column chromatography (silica gel) or centrifugal methods .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- Key Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine interactions (e.g., ¹⁹F coupling constants in NOESY experiments) .

- X-ray Crystallography : Resolve molecular conformation and intra/intermolecular interactions (e.g., C-F···H-C hydrogen bonds) .

- HRMS : Validate molecular weight and purity .

Advanced Research Questions

Q. How does fluorine substitution influence molecular interactions and bioactivity in this compound?

- Mechanistic Insights :

- Fluorine’s electronegativity enhances binding affinity with enzymes/receptors by stabilizing dipolar interactions.

- Hydrogen Bonding : Conflicting studies exist on fluorine as a hydrogen bond acceptor. Experimental evidence (X-ray, NMR) and DFT calculations show weak C-F···H-C interactions (JFH = 2.6 Hz), which influence conformational preferences .

- Bioactivity Optimization :

- Modify substituents (e.g., methoxy groups) to enhance metabolic stability.

- Use molecular docking to predict binding modes with targets like kinases or GPCRs .

Q. How can contradictory data on fluorine’s role in hydrogen bonding be resolved?

- Integrated Approach :

- Experimental : 2D ¹⁹F-{¹H} HOESY and ¹H-{¹⁹F} NMR to detect through-space couplings .

- Computational : DFT calculations to compare optimized geometries (e.g., RMSD of 8.84 ppm for ¹³C shifts) with crystallographic data .

Q. What strategies are effective for optimizing inhibitory effects on target enzymes?

- Methodology :

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., nitro, methoxy) to modulate steric and electronic effects. For example, electron-withdrawing groups enhance kinase inhibition .

- Kinetic Assays : Measure IC₅₀ values under varying pH/temperature to assess enzyme binding .

- Competitive Binding Studies : Use fluorescence quenching or SPR to quantify affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.